molecular formula C16H18N2O2S2 B12638257 N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide CAS No. 919490-53-2

N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide

Cat. No.: B12638257
CAS No.: 919490-53-2
M. Wt: 334.5 g/mol
InChI Key: FTRVEWAZLPVDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a thiophene-2-sulfonamide group attached to an indole ring, which is further substituted with a butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2-Butyl-1H-indol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

919490-53-2

Molecular Formula

C16H18N2O2S2

Molecular Weight

334.5 g/mol

IUPAC Name

N-(2-butyl-1H-indol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C16H18N2O2S2/c1-2-3-5-13-10-12-11-14(7-8-15(12)17-13)18-22(19,20)16-6-4-9-21-16/h4,6-11,17-18H,2-3,5H2,1H3

InChI Key

FTRVEWAZLPVDBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(N1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.